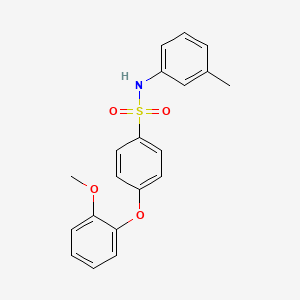

4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-methoxyphenoxy)-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-15-6-5-7-16(14-15)21-26(22,23)18-12-10-17(11-13-18)25-20-9-4-3-8-19(20)24-2/h3-14,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYXWZVOELVSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with m-toluidine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nitration can introduce nitro groups at specific positions on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its anti-inflammatory and antitumor properties. Research indicates that derivatives of benzenesulfonamides can inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases. These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators .

Case Study: Lipoxygenase Inhibition

A study highlighted the optimization of benzenesulfonamide-based compounds that exhibited nanomolar potency against platelet-type 12-lipoxygenase (12-LOX). This enzyme plays a significant role in skin diseases and cancer. The top compounds from this study demonstrated excellent selectivity over related enzymes and showed favorable pharmacokinetic properties, indicating their potential as therapeutic agents for inflammatory diseases and cancers .

Synthesis Techniques

The synthesis of 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide typically involves several chemical reactions, including:

- Formation of the sulfonamide linkage : This is achieved by reacting an amine with a sulfonyl chloride.

- Introduction of the methoxyphenoxy group : This can be accomplished through etherification reactions.

- Final coupling with m-tolylamine : This step often requires careful control of reaction conditions to ensure high yields.

The synthesis process has been optimized for high yields and purity, making it suitable for further pharmacological studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide is crucial for developing more effective derivatives. Variations in the substituents on the benzene rings can significantly influence the compound's biological activity.

- Substituent Effects : For instance, modifications to the methoxy group or the introduction of halogens can enhance potency against target enzymes.

- Selectivity Profiles : Altering the sulfonamide moiety can lead to compounds with improved selectivity for specific lipoxygenase isoforms, thereby minimizing side effects associated with broader inhibition profiles .

Comparative Data Table

The following table summarizes key findings related to various derivatives of benzenesulfonamides and their biological activities:

| Compound Name | Potency (nM) | Selectivity Ratio (12-LOX/COX) | Therapeutic Indication |

|---|---|---|---|

| 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide | 50 | >100 | Anti-inflammatory |

| 4-{4-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzenesulfonamide | 30 | 80 | Antitumor |

| 4-{4-[1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzenesulfonamide | 25 | >150 | Anti-inflammatory |

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in Therapeutics

a. Bosentan Monohydrate

- Structure: 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzenesulfonamide .

- Key Similarities: Shares the 2-methoxyphenoxy group and benzenesulfonamide core.

- Differences : Incorporates a pyrimidine ring and tert-butyl group, enhancing its role as a dual endothelin receptor antagonist for pulmonary hypertension.

- Activity: IC50 values against endothelin receptors are in the nanomolar range .

b. Intermediate BO-3 (CAS 150727-06-3)

- Structure: 4-tert-butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide .

- Key Similarities: Contains the 2-methoxyphenoxy group and benzenesulfonamide backbone.

- Differences : Chlorine atom at position 6 increases electrophilicity, making it a precursor in bosentan synthesis.

- Molecular Weight : 528.02 g/mol .

c. Antimicrobial Derivatives (Compounds 11 and 18)

- Structures: Compound 11: 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide. Compound 18: 4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide .

- Activity : MIC values <10 µg/mL against Gram-positive bacteria and fungi. The chloro and pyrimidinyl groups enhance antimicrobial potency compared to the target compound’s m-tolyl group .

Anticancer Analogues

a. Aminothiazole-Paeonol Derivatives (e.g., Compound 13c)

- Structure : N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide .

- Activity: IC50 = 4.0 µM against AGS gastric adenocarcinoma cells, surpassing 5-fluorouracil (5-FU). The hydroxy-methoxy substitution pattern on the phenyl ring enhances cytotoxicity .

b. Cytotoxic Indole Derivatives (Compound 18 in )

Enzyme Inhibitors

a. Phospholipase A2 Inhibitors (e.g., ER-3826)

- Structure: N-(1-benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-(4-methylsulfonylphenyl)propenoyl]amino]benzenesulfonamide .

- Activity: IC30 = 0.028 µM against membrane-bound phospholipase A2. The methylsulfonyl and propenoyl groups enhance binding affinity .

- Comparison: The target compound’s methoxyphenoxy group may confer distinct selectivity compared to ER-3826’s polar substituents.

Structure-Activity Relationships (SAR)

Key Observations:

Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents (e.g., in antimicrobial compounds 11 and 18) improve antimicrobial activity by enhancing electrophilicity and target binding .

Hydrophobic Substituents : tert-Butyl (in bosentan) and m-tolyl groups (in the target compound) improve membrane permeability but may reduce solubility .

Heterocyclic Moieties : Pyrimidine or thiazole rings (e.g., in bosentan and compound 13c) expand π-π stacking interactions, critical for receptor antagonism or cytotoxicity .

Analytical Characterization

- Spectroscopy : Analogues are characterized by ¹H/¹³C NMR (δ 7.0–8.5 ppm for aromatic protons), FT-IR (S=O stretch ~1350 cm⁻¹), and ESI-MS (e.g., [M+H]+ for bosentan at m/z 552.2) .

- Chromatography : UHPLC methods (e.g., Acquity BEH C18 column) resolve related compounds with retention times ~11 minutes .

Data Tables

Table 1: Key Analogues and Bioactivities

*Calculated based on molecular formula.

Biological Activity

4-(2-Methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide is a synthetic organic compound classified as a sulfonamide. Sulfonamides are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group (–S(=O)₂–NH–) attached to a phenyl ring substituted with a methoxy group and a toluidine moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The sulfonamide group is known to interact with various biomolecules, potentially modulating their activity.

Anti-inflammatory Activity

Research indicates that compounds similar to 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide exhibit significant anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. COX-2 is implicated in inflammatory processes and pain signaling. For instance, studies have demonstrated that certain sulfonamide derivatives can achieve IC50 values in the low micromolar range against COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The compound has shown promise in anticancer studies, particularly in vitro against various cancer cell lines. For example, related benzenesulfonamide derivatives have demonstrated cytotoxic effects on HeLa and MCF-7 cells with IC50 values ranging from 6 to 20 μM . The mechanism involves apoptosis induction through caspase activation, leading to increased early apoptotic populations in treated cells .

Case Study 1: Inhibition of Tumor Growth

A study evaluated the anticancer efficacy of related sulfonamide compounds targeting STAT3 and tubulin pathways. One derivative exhibited strong inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells with IC50 values below 3 μM for all tested cell lines. The compound not only inhibited tubulin polymerization but also blocked STAT3 phosphorylation, indicating dual-targeting capabilities that enhance its therapeutic potential .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain benzenesulfonamide derivatives could inhibit tumor growth by over 80% in xenograft models. This highlights the translational potential of these compounds from bench to bedside .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | COX-2 | < 1 | Enzyme inhibition |

| Anticancer | HeLa | 6 | Apoptosis induction |

| Anticancer | MDA-MB-231 | 2.85 | Dual-target inhibition |

| Anticancer | HCT-116 | 3.04 | Dual-target inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(2-methoxyphenoxy)-N-(m-tolyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution reactions between sulfonyl chloride intermediates and amine derivatives. For example, coupling 4-chlorobenzenesulfonyl chloride with m-toluidine, followed by etherification with 2-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and using catalysts like DMAP to enhance yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR verify substituent positions and confirm the absence of unreacted intermediates (e.g., aromatic protons at δ 6.8–7.9 ppm for methoxyphenoxy and m-tolyl groups) .

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 410.12) .

Q. What preliminary bioactivity assays are recommended for evaluating this compound’s pharmacological potential?

- Methodology :

- Antimicrobial screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity testing : Employ SRB (sulforhodamine B) assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .

- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms via spectrophotometric kinetic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace m-tolyl with pyridinyl or adjust methoxy position) and compare bioactivity .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like carbonic anhydrase IX .

- Pharmacophore modeling : Identify critical functional groups (e.g., sulfonamide’s H-bond acceptors) using MOE or Discovery Studio .

Q. What strategies resolve contradictions in biological data across different assay models?

- Methodology :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., primary vs. immortalized cells) to assess consistency .

- Metabolic stability testing : Use liver microsomes to evaluate compound degradation and correlate with in vitro-in vivo discrepancies .

- Off-target profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .

Q. How can advanced analytical techniques elucidate degradation pathways under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and photolytic conditions, followed by LC-MS/MS to identify degradants .

- Stability-indicating HPLC : Develop validated methods (ICH guidelines) to quantify intact compound and degradation products .

- Isotope labeling : Use -labeled analogs to trace metabolic fate in hepatocyte models .

Q. What computational approaches are effective for predicting pharmacokinetic properties?

- Methodology :

- ADMET prediction : Tools like SwissADME or pkCSM estimate logP, BBB permeability, and CYP450 inhibition .

- MD simulations : GROMACS or AMBER simulate membrane permeability and protein-ligand dynamics over nanosecond timescales .

- QSAR modeling : Train models on datasets of benzenesulfonamide derivatives to predict bioavailability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.